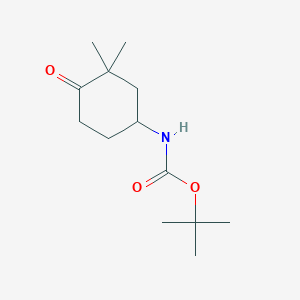
4-Ethoxyquinazoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyquinazoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an ethoxy group at the 4-position and a carboxylic acid group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinazoline-6-carboxylic acid typically involves the following steps:
Aza-reaction: This method involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Metal catalysts such as palladium or copper can be used to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxyquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline core to quinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents to the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Ethoxyquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethoxyquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Quinoline: Quinoline is another heterocyclic compound with a similar structure but different biological activities.
Quinazolinone: Quinazolinone derivatives have a similar core structure but differ in their functional groups and biological properties.
Uniqueness: 4-Ethoxyquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and carboxylic acid groups contribute to its reactivity and potential therapeutic applications .
Propiedades
IUPAC Name |
4-ethoxyquinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-8-5-7(11(14)15)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUSXDZXDWILEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate](/img/structure/B8241911.png)

![Methyl furo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B8241923.png)

![methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8241948.png)








![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8242003.png)
